ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate
Overview
Description
Ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate is a synthetic organic compound with the molecular formula C19H19ClN2O5 It is characterized by the presence of a nitrobenzoyl group, a chlorinated aromatic ring, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-chlorobenzoyl chloride, undergoes nitration to introduce the nitro group, forming 2-chloro-4-nitrobenzoyl chloride.
Amidation: The nitrobenzoyl chloride is then reacted with 3-(4-methylphenyl)propanoic acid in the presence of a base, such as triethylamine, to form the corresponding amide.
Esterification: The final step involves the esterification of the amide with ethanol under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), and bases such as potassium carbonate.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Ethyl 3-[(2-chloro-4-aminobenzoyl)amino]-3-(4-methylphenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoic acid.
Scientific Research Applications
Ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate can be compared to other similar compounds, such as:
Ethyl 3-[(2-chloro-4-aminobenzoyl)amino]-3-(4-methylphenyl)propanoate: This compound differs by having an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.
Ethyl 3-[(2-bromo-4-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate: The presence of a bromine atom instead of chlorine can affect the compound’s chemical properties and its interactions with biological targets.
Properties
IUPAC Name |
ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5/c1-3-27-18(23)11-17(13-6-4-12(2)5-7-13)21-19(24)15-9-8-14(22(25)26)10-16(15)20/h4-10,17H,3,11H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKFGAQGPVNVEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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